2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride
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Overview
Description
2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinazoline core, a tetrahydrofuran moiety, and a phenol group, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride typically involves multiple steps, starting with the preparation of the tetrahydrofuran derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tetrahydrofuran-2-ylmethylamine, quinazoline derivatives, and phenol derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The quinazoline core can be reduced to form amines or other reduced derivatives.
Substitution: : The tetrahydrofuran moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions.
Major Products Formed
The major products formed from these reactions can include quinones, amines, and various substituted tetrahydrofuran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of biological processes and pathways.
Medicine
In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and infections.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its versatility makes it suitable for various applications, including the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological targets, while the quinazoline core can interact with enzymes and receptors. The tetrahydrofuran moiety can enhance the compound's solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(4-hydroxybutoxy)tetrahydrofuran
Methyl 2-(tetrahydrofuran-2-yl)acetate
3-(4-(Tetrahydrofuran-2-ylmethoxy)aniline
Uniqueness
2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride is unique due to its combination of structural features, which allow it to interact with a wide range of biological targets
Properties
IUPAC Name |
2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]amino]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2.ClH/c24-17-10-4-3-9-16(17)22-19-21-15-8-2-1-7-14(15)18(23-19)20-12-13-6-5-11-25-13;/h1-4,7-10,13,24H,5-6,11-12H2,(H2,20,21,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNOCCZDJFIRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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